

Application Notes and Protocols for Cell-Based Assays Using Niflumic Acid-d5

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Compound of Interest

Compound Name: Niflumic Acid-d5

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Introduction

Niflumic Acid, a non-steroidal anti-inflammatory drug (NSAID), is a well-established inhibitor of cyclooxygenase-2 (COX-2).^[1] Beyond its anti-inflammatory properties, Niflumic Acid is a known blocker of calcium-activated chloride channels (CaCCs), making it a valuable tool for studying ion channel function and calcium signaling pathways.^{[1][2]} **Niflumic Acid-d5**, a deuterated analog of Niflumic Acid, is often used as an internal standard in mass spectrometry-based analyses. For the purposes of cell-based assays, its biological activity is considered identical to that of Niflumic Acid.

These application notes provide a detailed protocol for utilizing **Niflumic Acid-d5** in a cell-based fluorescence assay to investigate its effects on intracellular calcium concentration ($[Ca^{2+}]_i$).

Data Presentation

The following tables summarize the quantitative data from various studies on the effects of Niflumic Acid on different cellular targets.

Parameter	Cell Type/Target	Value	Reference
IC50	TMEM16A Currents	12 μ M	[3]
IC50	Native gCl (rat skeletal muscle)	42 μ M	[4][5]
IC50	T-type currents (mouse spermatogenic cells)	73.5 μ M	[6]
IC50	COX-2	100 nM	[1]

Table 1: Inhibitory Concentrations (IC50) of Niflumic Acid

Parameter	Effect	Concentration	Cell Type	Reference
Increase in basal [Ca2+]i	From 87 \pm 15 to 253 \pm 45 nM	Not specified	Rat pulmonary artery smooth muscle cells	[7]
Increase in basal [Ca2+]i	EC50 of ~100 μ M	Rat EDL muscle myofibres	[4]	

Table 2: Effects of Niflumic Acid on Intracellular Calcium Concentration ([Ca2+]i)

Signaling Pathways

Niflumic Acid primarily exerts its effects on intracellular calcium signaling through the blockade of calcium-activated chloride channels (CaCCs), such as TMEM16A (also known as Anoctamin 1 or ANO1).[3][8] Additionally, studies have shown that Niflumic Acid can induce the release of calcium from intracellular stores, including the sarcoplasmic reticulum and mitochondria.[4][5][9] This can lead to the activation of downstream signaling cascades, such as those involving protein kinase C (PKC).[4]

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